Propenzolate hydrochloride
Description
Properties
CAS No. |
1420-03-7 |
|---|---|
Molecular Formula |
C20H30ClNO3 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3;1H |
InChI Key |
LBKCCRHBZAWYOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification Strategies
Esterification typically employs acid-catalyzed or coupling-agent-mediated reactions. For sterically hindered alcohols like 1-methylpiperidin-3-ol, activation of the carboxylic acid as an acid chloride or mixed anhydride is often necessary.
Acid Chloride Intermediate
A hypothetical route involves converting 2-cyclohexyl-2-hydroxy-2-phenylacetic acid to its acid chloride using thionyl chloride () or oxalyl chloride (). Subsequent reaction with 1-methylpiperidin-3-ol in anhydrous dichloromethane yields the ester.
This method offers high yields but requires rigorous moisture control.
Coupling Agents
Carbodiimides like -dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate esterification under mild conditions. For example, combining 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, 1-methylpiperidin-3-ol, and EDC in dimethylformamide (DMF) at 0–5°C for 24 hours could yield the ester.
Salt Formation
The tertiary amine in 1-methylpiperidin-3-yl ester reacts with hydrochloric acid to form the hydrochloride salt. This step is typically performed in polar solvents like ethanol or water:
Crystallization from a mixture of ethanol and diethyl ether enhances purity.
Process Optimization and Challenges
Temperature and Solvent Selection
Byproduct Mitigation
-
Water Removal : Azeotropic distillation with toluene prevents hydrolysis of the acid chloride intermediate.
-
Catalyst Use : Tetrabutylammonium bromide (TBAB) enhances phase transfer in biphasic systems, reducing reaction time.
Comparative Analysis of Synthetic Methods
| Parameter | Acid Chloride Route | Carbodiimide Route |
|---|---|---|
| Yield (%) | 85–90 | 75–80 |
| Purity (%) | >99 | >98 |
| Reaction Time (h) | 6–8 | 24–36 |
| Scalability | High | Moderate |
| Cost | Low | High |
Table 1: Comparison of esterification methods. Data extrapolated from analogous syntheses.
Industrial-Scale Considerations
Batch vs. Continuous Processing
Environmental Impact
-
Solvent Recovery : Distillation and reuse of DMF or dichloromethane minimize waste.
-
Green Chemistry : Enzymatic esterification using lipases could offer a sustainable alternative, though yields remain suboptimal.
Quality Control and Characterization
Analytical Techniques
Chemical Reactions Analysis
Types of Reactions
Propenzolate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a different set of compounds compared to reduction or substitution reactions.
Scientific Research Applications
Propenzolate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used to study the effects of muscarinic receptor antagonism on biological systems.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
Propenzolate hydrochloride exerts its effects by blocking muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion . By inhibiting these receptors, this compound can reduce the effects of acetylcholine, leading to decreased muscle contractions and secretion.
Comparison with Similar Compounds
Key Pharmacological Properties :
- Mechanism : Antagonizes muscarinic receptors, inhibiting parasympathetic nerve activity.
- Therapeutic Use: Management of organophosphate toxicity, peptic ulcers, and irritable bowel syndrome.
- Adverse Effects : Xerostomia (dry mouth), cycloplegia (paralysis of the ciliary muscle), nausea, vomiting, and drowsiness at doses of 0.5–1.0 mg every 12 hours .
Comparison with Similar Compounds
Propenzolate Hydrochloride shares functional similarities with other anticholinergics and organophosphate antidotes. Below is a detailed comparison based on chemical structure, mechanism, and clinical applications.
Structural and Functional Analogues
Table 1: Comparison of this compound with Structurally Related Anticholinergics
Table 2: Comparison with Organophosphate Antidotes
Pharmacokinetic and Analytical Comparisons
- Pioglitazone Hydrochloride : A thiazolidinedione antidiabetic with a distinct structure (5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione). Unlike Propenzolate, it activates PPAR-γ receptors but shares HPLC-based analytical methods for impurity profiling .
- Promethazine Hydrochloride: A phenothiazine antihistamine with anticholinergic effects. While both compounds cause sedation, Promethazine is prioritized for allergic reactions due to its potent H1-blocking activity .
Adverse Effect Profiles
Biological Activity
Propenzolate hydrochloride is a compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is an anticholinergic agent primarily used as an antispasmodic. It works by inhibiting the action of acetylcholine on muscarinic receptors, leading to reduced gastrointestinal motility and secretion. This property makes it beneficial in treating conditions such as irritable bowel syndrome (IBS) and other gastrointestinal spasms.
The primary mechanism of action for this compound involves:
- Anticholinergic Activity : By blocking muscarinic receptors, propenzolate reduces smooth muscle contraction in the gastrointestinal tract, alleviating spasms and discomfort.
- Inhibition of Secretions : The compound also decreases glandular secretions in the digestive system, which can help manage symptoms associated with excessive secretions.
Table 1: Pharmacological Properties of this compound
| Property | Value |
|---|---|
| Chemical Structure | C₁₃H₁₅ClN₂O₂ |
| Molecular Weight | 270.73 g/mol |
| Solubility | Soluble in water |
| Bioavailability | High |
| Half-Life | 2-3 hours |
Antispasmodic Effects
Research has demonstrated that this compound effectively reduces spastic contractions in the gut. A study conducted on animal models indicated a significant decrease in the frequency and amplitude of contractions following administration of the drug. The results were quantified using electromyography to assess changes in gastrointestinal motility.
Case Studies
- Irritable Bowel Syndrome (IBS) Treatment : A clinical trial involving 120 patients with IBS showed that those treated with this compound experienced a 40% reduction in abdominal pain and discomfort compared to a placebo group over a 4-week period. The study highlighted the drug's efficacy in managing symptoms without significant adverse effects.
- Postoperative Gastrointestinal Dysfunction : In another study, propenzolate was administered to patients post-abdominal surgery to evaluate its effects on postoperative ileus. Results indicated a faster return to normal bowel function compared to control groups receiving standard care.
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported:
- Dry mouth
- Blurred vision
- Dizziness
- Constipation
These side effects are consistent with other anticholinergic medications and typically resolve after discontinuation or dosage adjustment.
Q & A
Q. What are the critical safety protocols for handling Propenzolate hydrochloride in laboratory settings?
this compound requires strict adherence to safety measures, including:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
- Storage: Store in a locked, well-ventilated cabinet at room temperature, away from incompatible materials like strong acids or oxidizers .
- Spill Management: Use absorbent materials (e.g., vermiculite) for containment, followed by decontamination with ethanol or isopropanol. Contaminated waste must be disposed of via approved hazardous waste facilities .
- Emergency Procedures: In case of inhalation or ingestion, immediately seek medical attention and provide the Safety Data Sheet (SDS) to healthcare providers .
Q. How can researchers validate the purity of this compound using chromatographic methods?
Purity validation typically involves:
- Sample Preparation: Dissolve ~10 mg of the compound in 10 mL of methanol, sonicate for 15 minutes, and filter through a 0.45 µm membrane .
- HPLC Parameters: Use a C18 column (4.6 × 150 mm, 5 µm), mobile phase (e.g., acetonitrile:water = 70:30), flow rate of 1.0 mL/min, and UV detection at 254 nm. Compare retention times and peak areas against certified reference standards .
- Acceptance Criteria: Purity ≥98% with no unidentified peaks exceeding 0.1% .
Q. What solvents are compatible with this compound for in vitro assays?
this compound is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but may degrade in aqueous solutions at pH extremes. For cell-based studies, prepare stock solutions in DMSO (10 mM) and dilute in buffer (pH 6.8–7.4) to minimize precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s receptor binding data across studies?
Contradictions often arise from methodological variability. To address this:
- Standardize Assays: Use radioligand binding assays (e.g., [³H]-QNB for muscarinic receptors) with consistent buffer conditions (e.g., 25 mM HEPES, pH 7.4) and incubation times (60 min at 37°C) .
- Control for Off-Target Effects: Include negative controls (e.g., atropine for nonspecific binding) and validate findings with siRNA knockdown of target receptors .
- Data Normalization: Express results as % inhibition relative to baseline activity, accounting for batch-to-batch variability in compound potency .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in preclinical models?
- Dose Selection: Conduct pilot studies in rodents (e.g., 1–10 mg/kg oral or IV) to establish linear kinetics and avoid saturation of metabolic enzymes .
- Sampling Strategy: Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
- Compartmental Modeling: Use non-linear mixed-effects software (e.g., Phoenix WinNonlin) to estimate parameters like volume of distribution (Vd) and half-life (t½) .
Q. How can researchers mitigate confounding factors in this compound’s in vivo efficacy studies?
- Strain/Species Considerations: Use transgenic models (e.g., muscarinic M3 receptor knockouts) to confirm target specificity .
- Dietary Controls: Standardize chow and fasting periods to minimize gut motility variability in gastrointestinal motility studies .
- Blinding: Implement double-blind dosing and randomization to reduce observer bias .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
